molecular formula C22H23NO5 B2633196 7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637751-87-2

7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B2633196
CAS RN: 637751-87-2
M. Wt: 381.428
InChI Key: HRCJEWAPAJLIRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known as HPMC, is a synthetic compound that belongs to the class of chromenone derivatives. HPMC has been found to exhibit various pharmacological properties, which has led to its use in scientific research.

Scientific Research Applications

Pharmacological Importance and Synthetic Protocols

Chromen-4-one derivatives, such as 6H-benzo[c]chromen-6-ones, are core structures in secondary metabolites with considerable pharmacological significance. The scarcity of natural sources necessitates synthetic methods for these compounds. Literature describes protocols like Suzuki coupling for biaryl synthesis, followed by lactonization, and Michael acceptor reactions with dicarbonyl compounds for efficient synthesis. Such methods underline the synthetic accessibility of chromen-4-one derivatives for further pharmacological exploration (Mazimba, 2016).

Anticancer Applications

A significant area of application for chromen-4-one derivatives is in the development of anticancer drugs. Compounds have been synthesized to exhibit tumor specificity with minimal keratinocyte toxicity, indicating their potential in targeted cancer therapy. For instance, certain 3-styrylchromones have shown promising results in inducing apoptotic cell death in oral squamous cell carcinoma cell lines, highlighting the potential for chromen-4-one derivatives in cancer treatment with reduced side effects (Sugita et al., 2017).

Biological Activities and Applications

The broader family of hydroxycoumarins, including chromen-4-one derivatives, exhibits a range of biological activities. These compounds are integral to natural products chemistry and pharmaceutical development due to their diverse bioactive properties. Studies on 3-hydroxycoumarin, for instance, have documented its chemical, photochemical, and biological properties, offering a template for understanding the multifaceted applications of similar compounds in genetics, pharmacology, and microbiology (Yoda, 2020).

Atmospheric Reactivity and Environmental Implications

Research on methoxyphenols, closely related to the methoxyphenoxy component of the target compound, reveals their atmospheric reactivity and significance as biomass burning tracers. The degradation pathways of methoxyphenols, involving reactions with OH and NO3 radicals leading to secondary organic aerosol formation, emphasize the environmental and atmospheric chemistry relevance of such compounds (Liu et al., 2022).

properties

IUPAC Name

7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-15-6-5-7-16(12-15)28-20-14-27-22-17(21(20)25)8-9-19(24)18(22)13-23-10-3-2-4-11-23/h5-9,12,14,24H,2-4,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCJEWAPAJLIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3CN4CCCCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hydroxy-3-(3-methoxyphenoxy)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.